[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine source. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 4-Methyl-1-propyl-1H-pyrazol-5-amine
- 1-Butyl-4-methyl-1H-pyrazol-5-amine
Uniqueness
[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1856080-71-1 |
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Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-7-18-8-6-13(17-18)10-15-11-14-12(3)9-16-19(14)5-2/h6,8-9,15H,4-5,7,10-11H2,1-3H3 |
InChI Key |
QHWNHJSVCDBDKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=C(C=NN2CC)C |
Origin of Product |
United States |
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